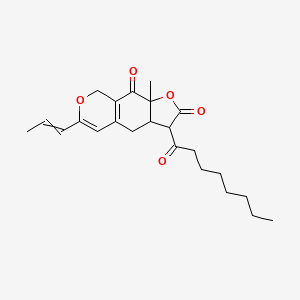
ANKAFLAVIN
Overview
Description
Ankaflavin is a naturally occurring secondary metabolite with an azaphilonoid structure, identified as a yellow pigment produced by the edible fungus Monascus species. It has been traditionally used in eastern Asia as a component of Monascus-fermented products, which are known for their various bioactive properties, including anti-inflammatory, anti-oxidative, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ankaflavin is primarily produced through the fermentation of Monascus species. The biosynthesis of this compound involves the polyketide biosynthetic pathway, which can be influenced by genetic manipulation, environmental factors, and key genes such as MpigE . The production of this compound can be enhanced by supplementing the fermentation medium with metal ions and free amino acids, as well as by applying high temperature and osmotic stress .
Industrial Production Methods: For industrial production, a macroporous resin-based method has been developed to separate and purify this compound from Monascus-fermented products. This method involves the use of weak-polar resin CAD-40 for column-chromatographic separation, which allows for the efficient isolation of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Ankaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its bioactivity and therapeutic applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced bioactivity. For example, oxidation reactions can lead to the formation of compounds with increased anti-inflammatory and anti-oxidative properties .
Scientific Research Applications
Ankaflavin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique structural properties and potential as a natural dye. In biology, it is investigated for its role in regulating transcription factors and modulating lipid metabolism . In medicine, this compound is explored for its potential therapeutic effects in treating metabolic disorders, inflammatory conditions, and cancer . In industry, this compound is used as a natural food colorant and as a component in functional foods and nutraceuticals .
Mechanism of Action
Ankaflavin exerts its effects through the regulation of several transcription factors, including peroxisome proliferator-activated receptor gamma, peroxisome proliferator-activated receptor alpha, and nuclear factor erythroid-derived 2-like 2 . These transcription factors are involved in various cellular processes, such as lipid metabolism, antioxidant defense, and inflammation regulation. This compound also acts as a selective peroxisome proliferator-activated receptor modulator, which contributes to its safety profile and therapeutic potential .
Comparison with Similar Compounds
Ankaflavin is structurally similar to other azaphilonoid compounds produced by Monascus species, such as monascin, rubropunctatin, and monascorubrin . this compound is unique in its ability to positively regulate multiple transcription factors and its potential therapeutic applications in metabolic disorders and inflammatory conditions . The similar compounds include:
- Monascin
- Rubropunctatin
- Monascorubrin
- Rubropunctamine
- Monascorubramine
This compound’s distinct bioactivities and regulatory effects make it a promising compound for further research and development in various scientific fields.
Properties
IUPAC Name |
9a-methyl-3-octanoyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJNEHGKRUSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt](/img/structure/B8210792.png)
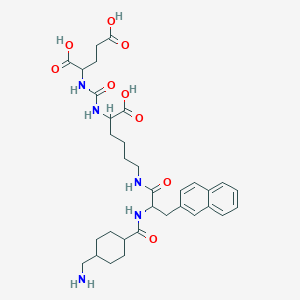
![Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B8210812.png)
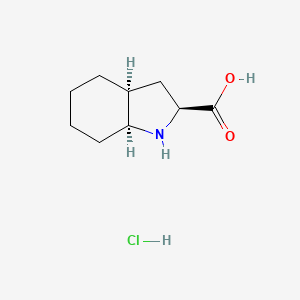
![6,10,19-Triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B8210820.png)
![(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B8210827.png)
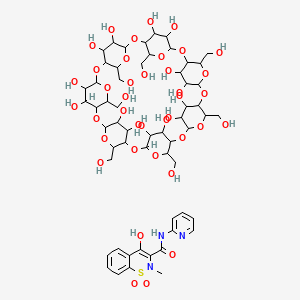
![4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B8210836.png)
![(5S,8S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B8210838.png)
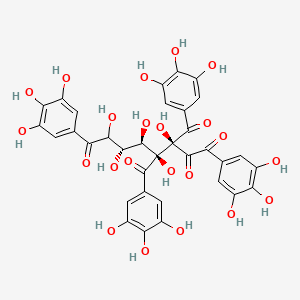

![Sodium;7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8210857.png)
![2-[[17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8210863.png)
![4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B8210876.png)
